molecular formula C8H18N2 B12874904 2-((2R,5R)-2,5-Dimethylpyrrolidin-1-yl)ethanamine

2-((2R,5R)-2,5-Dimethylpyrrolidin-1-yl)ethanamine

Cat. No.: B12874904
M. Wt: 142.24 g/mol
InChI Key: WUMUXVGYNZRIEP-HTQZYQBOSA-N
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Description

2-((2R,5R)-2,5-Dimethylpyrrolidin-1-yl)ethanamine is a chiral amine compound with significant applications in various fields of chemistry and biology. This compound is characterized by its pyrrolidine ring, which is substituted with two methyl groups at the 2 and 5 positions, and an ethanamine group attached to the nitrogen atom of the pyrrolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2R,5R)-2,5-Dimethylpyrrolidin-1-yl)ethanamine typically involves the stereospecific synthesis of the pyrrolidine ring followed by the introduction of the ethanamine group. One common method involves the use of chiral auxiliaries or catalysts to ensure the correct stereochemistry of the product. For example, the synthesis can start from a chiral precursor such as ®-2,5-dimethylpyrrolidine, which is then reacted with an appropriate reagent to introduce the ethanamine group under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize microreactor technology to precisely control reaction conditions, such as temperature and pressure, ensuring high stereoselectivity and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-((2R,5R)-2,5-Dimethylpyrrolidin-1-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or oximes.

    Reduction: Reduction reactions can convert imines back to amines.

    Substitution: The ethanamine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield imines, while reduction can regenerate the original amine. Substitution reactions can produce a variety of N-alkylated derivatives .

Scientific Research Applications

2-((2R,5R)-2,5-Dimethylpyrrolidin-1-yl)ethanamine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((2R,5R)-2,5-Dimethylpyrrolidin-1-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((2R,5R)-2,5-Dimethylpyrrolidin-1-yl)ethanamine is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its ability to participate in a wide range of chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry .

Properties

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

IUPAC Name

2-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]ethanamine

InChI

InChI=1S/C8H18N2/c1-7-3-4-8(2)10(7)6-5-9/h7-8H,3-6,9H2,1-2H3/t7-,8-/m1/s1

InChI Key

WUMUXVGYNZRIEP-HTQZYQBOSA-N

Isomeric SMILES

C[C@@H]1CC[C@H](N1CCN)C

Canonical SMILES

CC1CCC(N1CCN)C

Origin of Product

United States

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